molecular formula C25H27NO4 B3000827 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2138029-15-7

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No. B3000827
CAS RN: 2138029-15-7
M. Wt: 405.494
InChI Key: FHLHCYPFIMCCFM-UHFFFAOYSA-N
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Description

The compound “®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid” is a solid substance with an empirical formula of C25H22FNO4 . Another related compound is “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” with an empirical formula of C20H21NO5 .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid. The Fmoc group is a bulky, aromatic group that serves to protect the amine functionality during peptide synthesis .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which allows for the sequential addition of amino acids in peptide synthesis .


Physical And Chemical Properties Analysis

These compounds are typically solid at room temperature . More specific physical and chemical properties would depend on the specific structure of the compound.

Mechanism of Action

As these compounds are typically used in peptide synthesis, their mechanism of action would involve the formation of peptide bonds to link amino acids together. The Fmoc group protects the amine group during this process .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling these compounds. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new methods for peptide synthesis, or on the synthesis and application of novel Fmoc-protected amino acids .

properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)17-12-15-6-5-7-16(13-17)23(15)26-25(29)30-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,15-17,22-23H,5-7,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLHCYPFIMCCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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